molecular formula C16H13N5S2 B1222888 G 1697 CAS No. 188550-08-5

G 1697

Cat. No.: B1222888
CAS No.: 188550-08-5
M. Wt: 339.4 g/mol
InChI Key: VDDSJNZVWWFJET-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a unique structure combining benzothiadiazole and benzothiolo pyrimidine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine typically involves the modification of 4-amino-2,1,3-benzothiadiazole. One common method is the phosphorylation of the amino group, followed by cyclization to form the benzothiolo pyrimidine ring . The reaction conditions often include the use of phosphorus oxychloride (POCl3) as a phosphorylating agent and subsequent treatment with a base to induce cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, polar solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets through its unique structural features. The benzothiadiazole moiety acts as an electron acceptor, while the benzothiolo pyrimidine ring can participate in electron-donating interactions. This dual functionality allows the compound to engage in charge transfer processes, making it suitable for applications in optoelectronics and photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine stands out due to its combined benzothiadiazole and benzothiolo pyrimidine structure, which imparts unique photophysical and electronic properties. This makes it particularly valuable in applications requiring efficient charge transfer and light absorption .

Properties

CAS No.

188550-08-5

Molecular Formula

C16H13N5S2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H13N5S2/c1-2-7-12-9(4-1)13-15(17-8-18-16(13)22-12)19-10-5-3-6-11-14(10)21-23-20-11/h3,5-6,8H,1-2,4,7H2,(H,17,18,19)

InChI Key

VDDSJNZVWWFJET-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=CC5=NSN=C54

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=CC5=NSN=C54

188550-08-5

Synonyms

4-((benzo-1,2,3-thiadiazolyl)-4-amino)-5,6,7,8-tetrahydrobenzothieno(2,3-d)pyrimidine
G 1697
G-1697

Origin of Product

United States

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